Doxorubicin-MVCP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

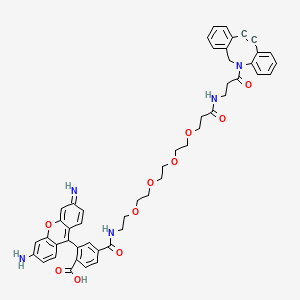

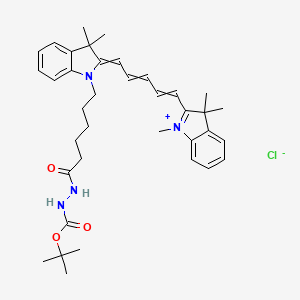

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.

科学的研究の応用

Nanotechnological Platforms for Doxorubicin

- Enhanced Delivery and Reduced Toxicity : Doxorubicin has been incorporated into various nanotechnological platforms like liposomes, polymeric nanoparticles, and ligand-based nanoformulations. These advancements aim to enhance the effectiveness of Doxorubicin in cancer treatment while reducing its adverse effects, such as cardiotoxicity (Cagel et al., 2017).

Targeted Drug Delivery

- Breast Cancer Treatment : A study developed Doxorubicin-core-shell chitosan nanoparticles conjugated with anti-HER2 monoclonal antibody, targeting HER2-overexpressing breast cancer cells. This approach showed increased therapeutic efficacy of Doxorubicin against these cancer cells (Naruphontjirakul & Viravaidya-Pasuwat, 2019).

Thermally Targeted Delivery

- Minimizing Non-specific Toxicity : Research on elastin-like polypeptide (ELP) for thermally targeted delivery of Doxorubicin has shown promise. This method aims to minimize the non-specific toxicity of Doxorubicin, particularly its cardiac toxicity, by enabling thermal targeting (Bidwell et al., 2007).

Doxorubicin and Mevinolin

- Comparative Cytotoxic Profiles : A comparison of the cytotoxic profiles of Doxorubicin and Mevinolin against different solid tumor cell lines indicated that Mevinolin's cytotoxicity was not solely dependent on p53 expression, offering insights into alternative cancer treatment strategies (Mahmoud et al., 2012).

Doxorubicin-loaded Nanoformulations

- Enhanced Cellular Uptake and Tumor Targeting : Studies on doxorubicin-loaded quaternary ammonium palmitoyl glycol chitosan nanoformulation have shown promising results in terms of enhanced cellular uptake and tumor targeting. This approach could potentially lead to more efficient cancer treatments with reduced systemic toxicity (Kanwal et al., 2018).

Dual pH-Responsive Supramolecular Prodrug Micelles

- Improved Therapy Effect : Development of dual pH-responsive supramolecular prodrug micelles for Doxorubicin delivery has shown enhanced accumulation and therapy effects under acidic conditions, which could be beneficial for cancer treatment (Wang et al., 2015).

特性

製品名 |

Doxorubicin-MVCP |

|---|---|

分子式 |

C56H67N7O19 |

分子量 |

1142.182 |

IUPAC名 |

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate |

InChI |

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |

InChIキー |

AYPRDRFYAQTVPD-GITVTGCLSA-N |

SMILES |

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)